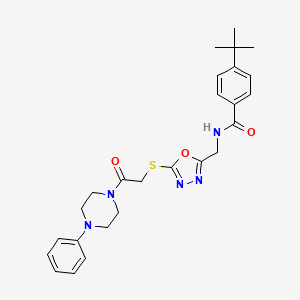
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(phenylthio)propanamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and evaluation of structurally related compounds with potential inhibitory activities and the synthesis of cyclopropane derivatives, which could be relevant for understanding the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from readily available precursors. For instance, the synthesis of N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives includes converting 4-hydroxy coumarin to the corresponding ethyl ester, followed by hydrolysis and subsequent reaction with different substituted amines . Similarly, the synthesis of functionalized cyclopropanes is achieved through the treatment of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium to produce a new dianion, which then reacts with various electrophiles to yield cyclopropanes with high stereoselectivity . These methods could potentially be adapted for the synthesis of "N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(phenylthio)propanamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using single crystal X-ray diffraction studies . This technique allows for the precise determination of the three-dimensional arrangement of atoms within a molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets. The molecular structure of the compound could similarly be elucidated using X-ray crystallography to confirm the stereochemistry and conformation of the cyclopropyl and thiophene rings, as well as the orientation of the amide and thioether functionalities.
Chemical Reactions Analysis
The related compounds synthesized in the papers provided have been evaluated for their reactivity, particularly as inhibitors of various enzymes. For example, certain derivatives have been tested for their cyclooxygenase (COX) inhibiting properties , while others have been assessed as inhibitors of kynurenine 3-hydroxylase . These studies suggest that the compound may also exhibit specific reactivity towards biological targets, which could be explored through similar in vitro assays to determine its potential as a pharmacological agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The related compounds discussed in the papers have properties that are likely to be determined by their functional groups and overall molecular architecture. For instance, the solubility, melting point, and stability of the compound could be predicted based on the presence of the cyclopropane ring, the hydroxy group, and the thiophene moiety. Additionally, the compound's reactivity in different chemical environments could be inferred from the properties of similar molecules . These properties are essential for understanding the compound's behavior in biological systems and for optimizing its synthesis and application.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Research on compounds structurally related to N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(phenylthio)propanamide has contributed significantly to synthetic chemistry. For example, the work by Tanaka, Minami, and Kaji (1987) describes a stereoselective synthesis of functionalized cyclopropanes, showcasing the cyclization of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide to produce new dianions that react with electrophiles to yield cyclopropanes with high stereoselectivity (Tanaka, Minami, & Kaji, 1987). This methodology highlights the potential for creating diverse molecular structures using similar core components.
Biological Evaluation and Potential Therapeutic Applications
The synthesis and biological evaluation of chemical analogs have been a focus of research to discover compounds with potential therapeutic applications. For instance, Thabet et al. (2011) synthesized a series of N-(4-(2-aminothiazol-2-yl) (4a,b), (2-hydrazinylthiazol-4-yl) (6), and (2-(cyanomethyl)thiazol-4-yl)phenyl-2-(6-methoxy-naphthalene-2-yl)propanamide (8) derivatives from cyclocondensation reactions. These compounds were evaluated for their analgesic and anti-inflammatory activities, highlighting the role of chemical analogs in drug discovery (Thabet, Helal, Salem, & Abdelaal, 2011).
Antimicrobial and Antioxidant Studies
Compounds with a cyclopropane moiety have also been investigated for their antimicrobial and antioxidant properties. Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and evaluated their in vitro antimicrobial and antioxidant activities. Some of these compounds exhibited excellent antibacterial and antifungal properties, as well as significant antioxidant potential, demonstrating the utility of cyclopropane and thiophene derivatives in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Propiedades
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c20-17(10-12-22-15-5-2-1-3-6-15)19-13-18(21,14-8-9-14)16-7-4-11-23-16/h1-7,11,14,21H,8-10,12-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEFXKBIKDJCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)CCSC2=CC=CC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(phenylthio)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

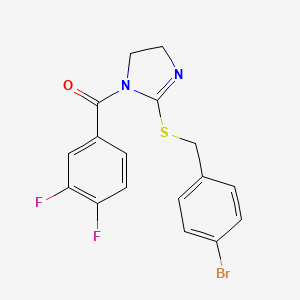
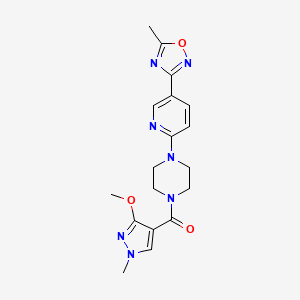

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)
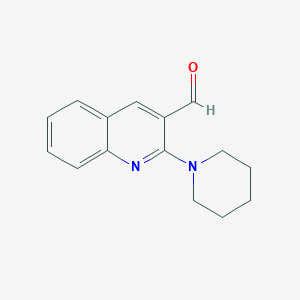
![2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2542792.png)
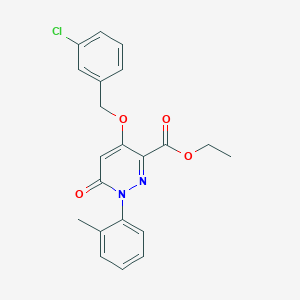
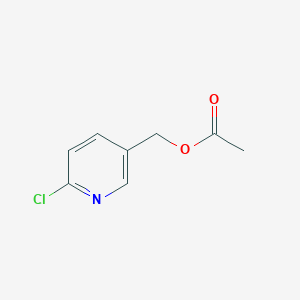
![N-(4-methylbenzyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2542795.png)
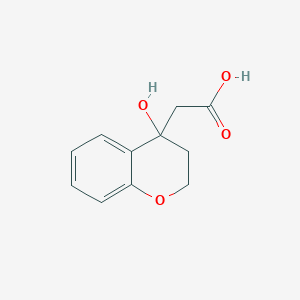

![2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2542805.png)
![2-(2-chlorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2542806.png)
